1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics and Synthetic Applications
Crystal Structure Analysis : The crystal structure of derivatives similar to 1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione has been studied, revealing typical geometries of the purine fused-ring system and the aminoalkyl side chain conformations. These studies provide insights into the molecular configurations that may influence their biological activity and synthetic utility (Karczmarzyk & Pawłowski, 1997).
Synthesis and Cardiovascular Activity : Research has explored the synthesis and cardiovascular activity of new derivatives, highlighting their potential as therapeutic agents. The variations in the alkylamino groups attached to the purine core structure have been linked to differences in antiarrhythmic and hypotensive activity, indicating the compound's relevance in developing cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Biological Activities and Applications
Antiviral and Antifungal Agents : Some derivatives have been investigated for their antiviral and antifungal properties, demonstrating activity against various pathogens. This includes the synthesis of nucleotide analogues with potential as antiviral agents (Dvořáková et al., 1996) and the identification of morpholin-3-yl-acetamide derivatives as broad-spectrum antifungal agents (Bardiot et al., 2015).
Analgesic Activity : The analgesic properties of new derivatives have also been studied, revealing significant analgesic activity in in vivo models. This research underscores the potential of these compounds in developing new analgesic and anti-inflammatory medications (Zygmunt et al., 2015).
Mechanism of Action
- The role of HMG-CoA reductase is crucial in cholesterol biosynthesis. It catalyzes the conversion of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) to mevalonate in the liver .
Target of Action
Result of Action
Properties
IUPAC Name |
1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-6-4-5-7-15(14)12-25-16(13-24-8-10-28-11-9-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDOJOQHHWHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.